molecular formula C8H8N2 B169760 2-(6-Methylpyridin-2-yl)acetonitrile CAS No. 14993-80-7

2-(6-Methylpyridin-2-yl)acetonitrile

Cat. No.: B169760
CAS No.: 14993-80-7
M. Wt: 132.16 g/mol
InChI Key: UEBREBAKASRNDA-UHFFFAOYSA-N
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Description

“2-(6-Methylpyridin-2-yl)acetonitrile” is a chemical compound with the molecular formula C8H8N2 . It is also known by its IUPAC name "(6-methyl-2-pyridinyl)acetonitrile" .


Synthesis Analysis

The synthesis of “this compound” involves several steps. The synthetic route includes the use of 2-(Bromomethyl)-6-methylpyridine and Trimethylsilyl cyanide . More details about the synthesis process can be found in the literature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a methyl group at the 6th position and an acetonitrile group at the 2nd position . The molecular weight of the compound is 132.16 .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.056g/cm3 and a boiling point of 235.927ºC at 760 mmHg . The compound’s flash point is 93.333ºC .

Scientific Research Applications

Hydrophilic Interaction Chromatography

Hydrophilic interaction chromatography (HILIC) is a valuable alternative for the separation of polar, weakly acidic, or basic samples. This method involves normal-phase chromatography on polar columns in aqueous-organic mobile phases rich in organic solvents, such as acetonitrile. HILIC is particularly beneficial for separating peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds. The highly organic mobile phases typically enhance ionization in mass spectrometry, making HILIC an increasingly popular technique for its complementary selectivity to reversed-phase and other chromatographic modes (Jandera, 2011).

Fermentative Production of Acetoin

Acetoin, a volatile compound used in foods, cigarettes, cosmetics, detergents, and various other applications, has seen advancements in its fermentative production. Research highlights the importance of bacterial biosynthesis from renewable biomass, classifying acetoin alongside 2,3-butanediol as a promising bio-based platform chemical. The review covers the uses of acetoin, its biosynthesis pathway, molecular regulation, and strategies for improving productivity, including genetic engineering, medium optimization, and process control (Xiao & Lu, 2014).

Analytical Methods for Pharmaceutical Quality Control

The quality control of pharmaceuticals, including atorvastatin, highlights the importance of analytical methods in monitoring drug quality. High-performance liquid chromatography (HPLC) is the most used method, followed by HPLC coupled to mass spectrometry and spectrophotometry in UV. This review underscores the evolving awareness of the analytical choice's impact on operator health and the environment, advocating for methods that adhere to sustainable analytical chemistry (Kogawa et al., 2019).

Safety and Hazards

The safety data sheet for “2-(6-Methylpyridin-2-yl)acetonitrile” suggests that it should be handled with care. Respiratory protection, suitable gloves, and eye protection are recommended when handling this compound .

Future Directions

The future directions for “2-(6-Methylpyridin-2-yl)acetonitrile” are not specified in the search results. This could be due to the compound’s specific use in research and development .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-(6-Methylpyridin-2-yl)acetonitrile are currently unknown . Once the targets of the compound are identified, it will be possible to map out the affected pathways and their downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.

Properties

IUPAC Name

2-(6-methylpyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-3-2-4-8(10-7)5-6-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBREBAKASRNDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483144
Record name 2-(6-methylpyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14993-80-7
Record name 2-(6-methylpyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the role of 2-(6-Methylpyridin-2-yl)acetonitrile in the synthesis of NIR dyes?

A: this compound (2d in the paper) acts as a heteroarylacetonitrile reagent in the condensation reaction with diketopyrrolopyrroles (DPPs) to form disubstituted NIR dyes []. This reaction, carried out in the presence of phosphorus oxytrichloride (POCl3), results in the formation of a new carbon-carbon bond between the DPP and the this compound, effectively extending the conjugated system and shifting the absorption and emission wavelengths towards the NIR region.

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